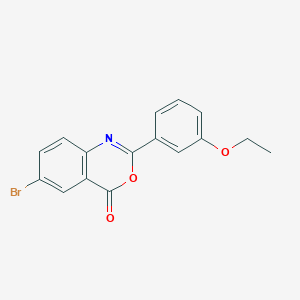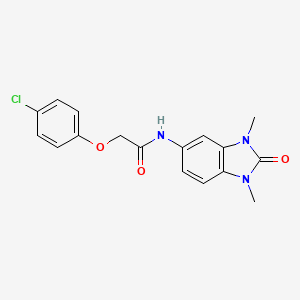
6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromine atom at the 6th position, an ethoxyphenyl group at the 2nd position, and a benzoxazinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethoxyphenylamine and 2-bromo-4-nitrobenzoic acid.
Formation of Benzoxazinone Core: The 3-ethoxyphenylamine is reacted with 2-bromo-4-nitrobenzoic acid under acidic conditions to form the benzoxazinone core.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing methods such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
- 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
Uniqueness
6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
IUPAC Name |
6-bromo-2-(3-ethoxyphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-2-20-12-5-3-4-10(8-12)15-18-14-7-6-11(17)9-13(14)16(19)21-15/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMZANWFYVNVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1-naphthamide](/img/structure/B5611872.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-(2-thienylcarbonyl)-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5611878.png)
![N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B5611883.png)
![methyl 2-[4-(acetylamino)phenyl]-4-quinolinecarboxylate](/img/structure/B5611895.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B5611899.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5611911.png)

![2,2,4,6-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5611931.png)
![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5611939.png)
![8-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]quinoline](/img/structure/B5611941.png)
![3-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5611958.png)
![N-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-4-piperidinyl}-2-pyridinamine dihydrochloride](/img/structure/B5611961.png)
![1-[7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5611967.png)
![5-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5611968.png)
